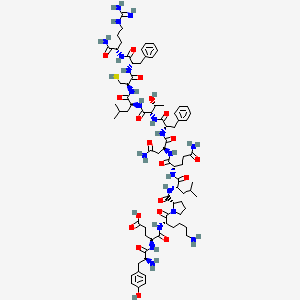
Benzyl 4-amino-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 4-amino-4-methylpiperidine-1-carboxylate (BAMPC) is an organic compound with a wide range of applications in both scientific research and industry. BAMPC is a versatile compound that is used in a variety of different applications, ranging from its use as a reagent in organic synthesis to its use as a drug in pharmaceuticals. BAMPC is also used in a variety of other applications, such as in the synthesis of polymers, in the production of fine chemicals, and in the manufacture of industrial chemicals.
Scientific Research Applications
Agricultural Biotechnology
In the realm of agricultural biotechnology, Benzyl 4-amino-4-methylpiperidine-1-carboxylate derivatives have been explored for their potential in enhancing plant growth and development. For instance, the compound has been used in the macro propagation of bananas, where it showed promising results in improving vegetative growth parameters such as sucker emergence, height, and root length when combined with cocodust as a growing medium .
Organic Synthesis
This compound plays a significant role in organic synthesis, particularly in the photochemical benzylic bromination process. It has shown compatibility with electron-rich aromatic substrates, which is crucial for the development of p-methoxybenzyl protection in pharmaceutical intermediates .
Pharmaceutical Intermediates
Benzyl 4-amino-4-methylpiperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are essential for creating molecules with potential therapeutic applications, such as inhibitors and receptor antagonists .
properties
IUPAC Name |
benzyl 4-amino-4-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBXHILDMSNGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696080 |
Source


|
| Record name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |
CAS RN |
169750-59-8 |
Source


|
| Record name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)


![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)




![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)
